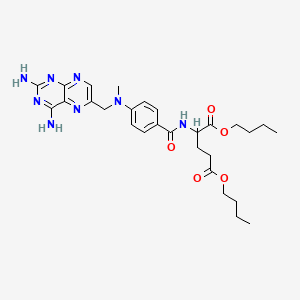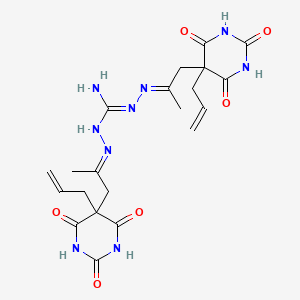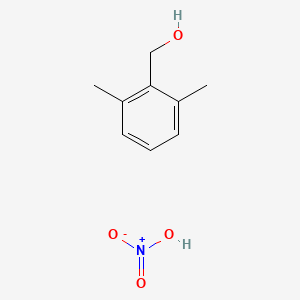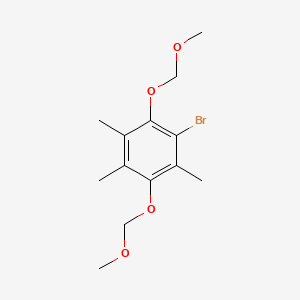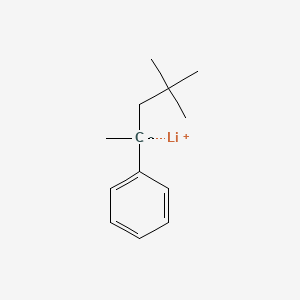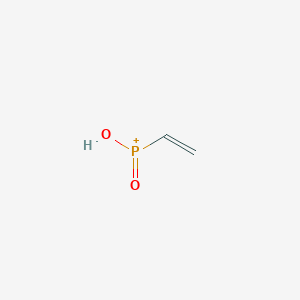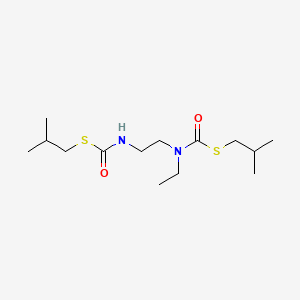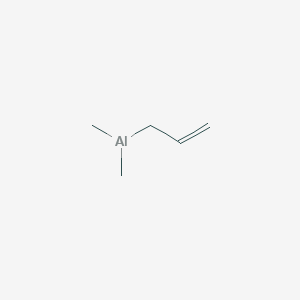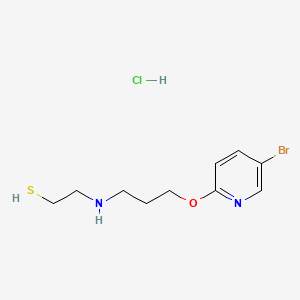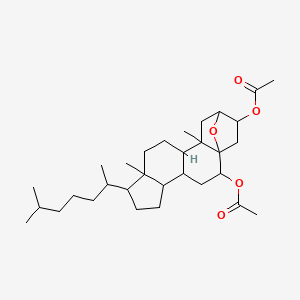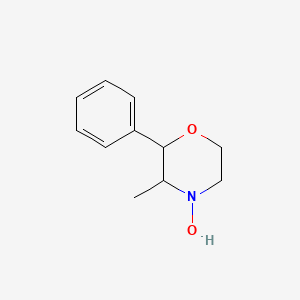
Morpholine, 4-hydroxy-3-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-hydroxy-3-methyl-2-phenyl- is a chemical compound that belongs to the morpholine family. Morpholine itself is a heterocyclic amine featuring both amine and ether functional groups. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine, 4-hydroxy-3-methyl-2-phenyl- can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-methyl-2-phenylacetaldehyde with morpholine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-hydroxy-3-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Morpholine, 4-hydroxy-3-methyl-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of morpholine, 4-hydroxy-3-methyl-2-phenyl- involves its interaction with specific molecular targets. It acts as an irreversible tyrosine-kinase inhibitor with activity against HER-2, EGFR, and ErbB-4 . This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with similar structural features but lacking the hydroxy, methyl, and phenyl groups.
Piperidine: Another heterocyclic amine with similar properties but different reactivity due to the absence of the ether oxygen.
Uniqueness
Morpholine, 4-hydroxy-3-methyl-2-phenyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxy, methyl, and phenyl groups enhances its versatility in various applications compared to simpler analogs like morpholine and piperidine.
Properties
CAS No. |
38234-04-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-2-phenylmorpholine |
InChI |
InChI=1S/C11H15NO2/c1-9-11(14-8-7-12(9)13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3 |
InChI Key |
UCYFMGUFQWAMGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCCN1O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
